BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Unveiling of 4-(1-
Methylethyl)phenyl Diphenyl Phosphate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-(1-Methylethyl)phenyl diphenyl
Compound Name:
phosphate

Cat. No. B1615071

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
4-(1-methylethyl)phenyl diphenyl phosphate, a significant organophosphorus compound
utilized as a flame retardant.[1][2] This document is intended for researchers, scientists, and
professionals in drug development and materials science, offering a detailed exploration of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics. The causality behind experimental choices and the logic of spectral
interpretation are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Isomeric Considerations

4-(1-Methylethyl)phenyl diphenyl phosphate (CAS No: 55864-04-5) possesses the chemical
formula C21H2104P and a molecular weight of 368.36 g/mol .[3][4] The structure,
characterized by a central phosphate ester core bonded to two phenyl groups and one 4-
isopropylphenyl group, is pivotal to its spectroscopic signature. It is important to note that
commercial products of isopropylphenyl diphenyl phosphates are often mixtures of isomers
(ortho-, meta-, and para-substituted isopropylphenyl groups).[5] This guide focuses specifically
on the para-substituted isomer, 4-(1-methylethyl)phenyl diphenyl phosphate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(1-
methylethyl)phenyl diphenyl phosphate. The following sections detail the predicted *H, 13C,
and 3P NMR spectra, offering insights into the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of the target compound is
outlined below. The rationale behind each step is provided to ensure reproducibility and data
integrity.

1. Sample Preparation:

o Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR
signals. The choice of solvent is dictated by the analyte's solubility and the need to avoid
signal overlap.

e Procedure:

o Accurately weigh approximately 10-20 mg of 4-(1-methylethyl)phenyl diphenyl
phosphate.

e Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCls). CDCls is a common
solvent for non-polar to moderately polar organic compounds and its residual solvent peak is
well-characterized.

« If necessary, briefly sonicate the sample to ensure complete dissolution.

o Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

» Rationale: Optimization of instrument parameters is essential for maximizing signal-to-noise
and resolution. A high-field NMR spectrometer is recommended for better spectral
dispersion.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e 'HNMR:

e Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

e Number of Scans: 16-32 scans for good signal-to-noise.

» Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time (aq): 2-4 seconds.

e 13C NMR:

e Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30").
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e Number of Scans: 1024-4096 scans due to the low natural abundance of 13C.
» Relaxation Delay (d1): 2-5 seconds.

e 3P NMR:

e Pulse Program: Proton-decoupled experiment.

e Number of Scans: 64-128 scans.

o Reference: 85% HsPOa4 as an external standard.

3. Data Processing:

o Rationale: Appropriate data processing is crucial for accurate spectral interpretation.
e Procedure:

e Apply a Fourier transform to the acquired free induction decay (FID).

e Phase correct the spectrum manually.

o Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& = 7.26 ppm for
IH NMR; 6 = 77.16 ppm for 3C NMR).[6]

¢ Integrate the signals in the *H NMR spectrum.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate is predicted to exhibit
distinct signals corresponding to the aromatic protons of the phenyl and isopropylphenyl
groups, as well as the aliphatic protons of the isopropyl moiety.
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Predicted Chemical

Multiplicit Integration Assignment
Shift (ppm) S 2 2

Protons of the two
~7.30-7.40 Multiplet 10H unsubstituted phenyl

groups

Aromatic protons

ortho to the phosphate
~7.20 Doublet 2H )

linkage on the

isopropylphenyl ring

Aromatic protons

meta to the phosphate
~7.10 Doublet 2H ]

linkage on the

isopropylphenyl ring

Methine proton (-CH)

~2.90 Septet 1H )
of the isopropyl group

Methyl protons (-CHs)
~1.25 Doublet 6H )
of the isopropyl group

Interpretation:

e The aromatic region (7.10-7.40 ppm) will be complex due to the overlapping signals of the
ten protons from the two diphenyl groups and the four protons from the isopropylphenyl

group.

e The septet for the methine proton and the doublet for the methyl protons are characteristic of
an isopropyl group, with the splitting pattern arising from spin-spin coupling with each other.

3C NMR Spectroscopy: Predicted Data and
Interpretation

The proton-decoupled 3C NMR spectrum will provide information on the carbon framework of
the molecule.
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Predicted Chemical Shift (ppm)

Assignment

C-O (ipso-carbon of the phenyl groups attached

~ 150-155
to phosphate)
C-O (ipso-carbon of the isopropylphenyl grou
148-152 (ip propylphenyl group
attached to phosphate)
~145-148 Quaternary carbon of the isopropylphenyl group
~129-130 Aromatic CH carbons of the phenyl groups
Aromatic CH carbons of the isopropylphenyl
~125-128 PTopYIPhEny
group
~120-122 Aromatic CH carbons of the phenyl groups
~34 Methine carbon (-CH) of the isopropyl group
~24 Methyl carbons (-CHs) of the isopropyl group
Interpretation:

o The downfield signals in the aromatic region correspond to the carbon atoms directly

attached to the electron-withdrawing phosphate group.

o The aliphatic signals around 34 and 24 ppm are characteristic of the isopropyl group.

o Coupling between phosphorus and carbon atoms (J-coupling) can lead to splitting of the

signals for the ipso, ortho, meta, and para carbons of the aromatic rings, providing further

structural information.[7]

3P NMR Spectroscopy: Predicted Data and

Interpretation

3P NMR is a highly specific technique for characterizing organophosphorus compounds.

Predicted Chemical Shift (ppm)

Assignment

~-10to -20

Phosphate ester
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Interpretation:

e The chemical shift of the single phosphorus atom in 4-(1-methylethyl)phenyl diphenyl
phosphate is expected to fall within the typical range for triaryl phosphate esters.[8][9] For
comparison, the 3P chemical shift of triphenyl phosphate is reported to be around -18.0 ppm.
[10] The electron-donating nature of the isopropyl group may cause a slight upfield or
downfield shift compared to triphenyl phosphate.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

» Rationale: The choice of sampling technique depends on the physical state of the sample.
For a liquid or low-melting solid, a thin film between salt plates is suitable.
e Procedure (Thin Film Method):

o Place a drop of the neat liquid sample onto a clean, dry NaCl or KBr salt plate.
o Gently place a second salt plate on top, spreading the sample into a thin, uniform film.
e Mount the plates in the spectrometer's sample holder.

2. Data Acquisition:

¢ Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
o Parameters:

e Scan Range: 4000 - 400 cm™1,

e Number of Scans: 16-32 scans.

e Resolution: 4 cm™1,

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate will be dominated by
absorptions corresponding to the aromatic rings and the phosphate ester group.
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Predicted Wavenumber (cm—1) Vibrational Mode

~ 3100 - 3000 Aromatic C-H stretch

~ 2960 - 2850 Aliphatic C-H stretch (isopropy! group)

~ 1600, 1490 Aromatic C=C stretch

~ 1300 - 1200 P=0 stretch (phosphoryl group)

~ 1200 - 1000 P-O-C (aryl) stretch

~ 950 P-O stretch

~ 800 - 690 Aromatic C-H out-of-plane bend
Interpretation:

The strong absorption band for the P=0 stretch is a key diagnostic feature for phosphate
esters. For triphenyl phosphate, this band is observed around 1292 cm~1.[11]

The P-O-C stretching vibrations will also give rise to strong and characteristic bands. In aryl
phosphate compounds, these are typically observed in the 1174-1053 cm~1 region.[11]

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of
both the phenyl and isopropylphenyl moieties.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

1.

lonization Method:

Rationale: Electron lonization (El) is a common and robust ionization technique for volatile
and thermally stable compounds, providing characteristic fragmentation patterns.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

. GC-MS Parameters:
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e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high
temperature (e.g., 300 °C) to ensure good separation and elution of the compound.

o MS Parameters:
« lonization Energy: 70 eV.
e Mass Range: m/z 50-500.

Mass Spectrum: Data and Interpretation

The mass spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate has been reported in

the NIST WebBook.

m/z Proposed Fragment Fragmentation Pathway
368 [M]*+ Molecular ion
Loss of a methyl radical from
353 [M - CH3]* _
the isopropyl group
Loss of the 4-
233 [(CeHs0)2PO]* , _
isopropylphenoxy radical
140 [CeHsOPO2H]*+ Rearrangement and cleavage
94 [CeHsOH]* Phenol fragment

Interpretation:

e The molecular ion peak at m/z 368 confirms the molecular weight of the compound.

o Aprominent peak at m/z 353 corresponds to the loss of a methyl group, a characteristic

fragmentation for compounds containing an isopropyl group, leading to the formation of a

stable benzylic cation.[10]

e The fragmentation pattern of aromatic organophosphorus flame retardants often involves

cleavage of the C-O and P-O bonds.

e The presence of fragments corresponding to diphenyl phosphate moieties and phenol further

supports the proposed structure.
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Visualizations
Molecular Structure

Caption: Molecular structure of 4-(1-methylethyl)phenyl diphenyl phosphate.

Experimental Workflow
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Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, incorporating predicted
NMR data, characteristic IR absorptions, and confirmed mass spectral fragmentation, provides
a robust framework for the identification and characterization of 4-(1-methylethyl)phenyl
diphenyl phosphate. The detailed experimental protocols and interpretations serve as a
valuable resource for scientists and researchers working with this and related
organophosphorus compounds. The convergence of data from these orthogonal analytical
techniques allows for a high degree of confidence in the structural assignment.

References
o FT-IR Spectral analysis of triphenyl phosphate. (n.d.). ResearchGate.

e Howell, B. A., & Al-Omari, M. (2009). Thermal and spectroscopic characterization of a triaryl
phosphate hydraulic fluid. Journal of Thermal Analysis and Calorimetry, 98(3), 857-862.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1615071?utm_src=pdf-body
https://www.benchchem.com/product/b1615071?utm_src=pdf-body-img
https://www.benchchem.com/product/b1615071?utm_src=pdf-body
https://www.benchchem.com/product/b1615071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. (n.d.). U.S. Environmental
Protection Agency.

Supporting Information. (2021). The Royal Society of Chemistry.

Isopropylphenyl diphenyl phosphate. (n.d.). PubChem.

The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007, October 17).
University of Ottawa NMR Facility Blog.

31 Phosphorus NMR. (n.d.). University of Ottawa.

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid
Chromatography—-Orbitrap-Based High-Resolution Mass Spectrometry. (2022). Molecules,
27(3), 993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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